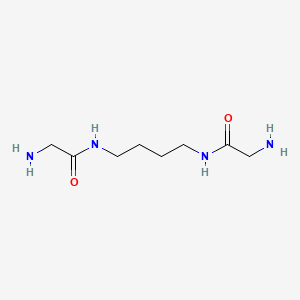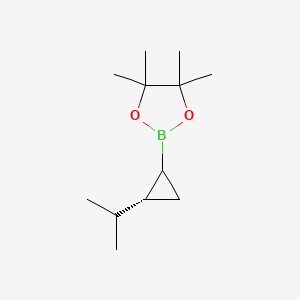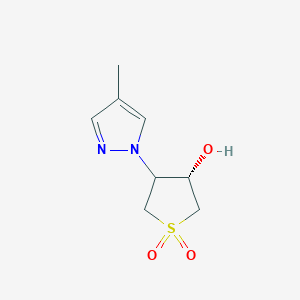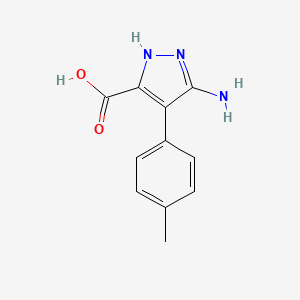![molecular formula C9H4F3NO2S B13347203 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy, leading to faster synthesis and higher yields.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular, anti-cancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to engage in multiple types of chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Uniqueness
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H4F3NO2S |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15) |
InChI-Schlüssel |
ONMLBVIBBVDKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)


![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)

![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)

